4-[3-(5,6-dimethyl-1H-1,2,3-benzotriazol-1-yl)propoxy]benzoicacid
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Overview
Description
4-[3-(5,6-dimethyl-1H-1,2,3-benzotriazol-1-yl)propoxy]benzoic acid is a complex organic compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(5,6-dimethyl-1H-1,2,3-benzotriazol-1-yl)propoxy]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 5,6-dimethyl-1H-1,2,3-benzotriazole: This can be achieved by the cyclization of appropriate precursors under acidic conditions.
Alkylation: The benzotriazole derivative is then alkylated with 3-chloropropanol to introduce the propoxy group.
Esterification: The resulting intermediate is esterified with 4-hydroxybenzoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(5,6-dimethyl-1H-1,2,3-benzotriazol-1-yl)propoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The benzotriazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
4-[3-(5,6-dimethyl-1H-1,2,3-benzotriazol-1-yl)propoxy]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.
Mechanism of Action
The mechanism of action of 4-[3-(5,6-dimethyl-1H-1,2,3-benzotriazol-1-yl)propoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5,6-dimethyl-1H-1,2,3-benzotriazole: A simpler derivative with similar structural features.
4-hydroxybenzoic acid: A precursor used in the synthesis of the compound.
3-chloropropanol: Another precursor involved in the alkylation step.
Uniqueness
4-[3-(5,6-dimethyl-1H-1,2,3-benzotriazol-1-yl)propoxy]benzoic acid is unique due to its combination of the benzotriazole and benzoic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[3-(5,6-dimethylbenzotriazol-1-yl)propoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-12-10-16-17(11-13(12)2)21(20-19-16)8-3-9-24-15-6-4-14(5-7-15)18(22)23/h4-7,10-11H,3,8-9H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWPEPJQGVSKIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(N=N2)CCCOC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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